molecular formula C14H18N4O B2722926 N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2415516-57-1

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide

Numéro de catalogue B2722926
Numéro CAS: 2415516-57-1
Poids moléculaire: 258.325
Clé InChI: ADOMUIXCACPXIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body, and is often disrupted in cancer cells. PAC-1 has been shown to have potential as a cancer therapy, and has been the subject of much scientific research in recent years.

Mécanisme D'action

The mechanism of action of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis, it has been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for cancer cells. Unlike many other cancer therapies, which can have toxic effects on healthy cells, N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be selective for cancer cells, with minimal effects on normal cells. However, one limitation of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its poor solubility in water, which can make it difficult to work with.

Orientations Futures

There are many potential future directions for research on N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of more efficient synthesis methods, which could improve yield and purity. Another area of interest is the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide therapy. In addition, there is interest in exploring the use of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in combination with other cancer therapies, to improve efficacy and reduce side effects. Finally, there is interest in exploring the potential of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide as a therapy for other diseases, such as inflammatory disorders and autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide involves several steps, including the reaction of cyclohex-3-ene-1-carboxylic acid with hydrazine to form the hydrazide, and the subsequent reaction of the hydrazide with pyrazine-2-carboxylic acid to form the final product. The synthesis has been optimized over time, with various modifications made to improve yield and purity.

Applications De Recherche Scientifique

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. In addition, it has been shown to have synergistic effects with other cancer therapies, such as TRAIL and chemotherapy drugs.

Propriétés

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)17-12-9-18(10-12)13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMUIXCACPXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.